molecular formula C13H14N2O B13342095 N-Cyano-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

N-Cyano-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

Cat. No.: B13342095
M. Wt: 214.26 g/mol
InChI Key: OSOGUMZWODYTEJ-UHFFFAOYSA-N
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Description

N-Cyano-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is a chemical compound with the molecular formula C13H14N2O. It is known for its applications in various fields of scientific research, particularly in the synthesis of biologically active compounds. The compound is characterized by the presence of a cyano group (-CN) and an acetamide group (-CONH2) attached to a tetrahydronaphthalene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyano-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide typically involves the cyanoacetylation of amines. One common method is the reaction of 1,2,3,4-tetrahydronaphthalen-1-amine with methyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out at room temperature or with gentle heating to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Solvent-free methods and the use of catalysts can also be employed to improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Cyano-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development .

Scientific Research Applications

N-Cyano-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Cyano-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide involves its ability to undergo various chemical reactions to form bioactive compounds. The cyano and acetamide groups play crucial roles in these reactions, enabling the formation of heterocyclic structures that can interact with biological targets. The specific molecular targets and pathways involved depend on the nature of the bioactive compounds formed .

Comparison with Similar Compounds

Similar Compounds

  • N-Cyano-N-(2-pyridyl)acetamide
  • N-Cyano-N-(2-phenyl)acetamide
  • N-Cyano-N-(2-thienyl)acetamide

Uniqueness

N-Cyano-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is unique due to the presence of the tetrahydronaphthalene ring system, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

N-cyano-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

InChI

InChI=1S/C13H14N2O/c1-10(16)15(9-14)13-8-4-6-11-5-2-3-7-12(11)13/h2-3,5,7,13H,4,6,8H2,1H3

InChI Key

OSOGUMZWODYTEJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C#N)C1CCCC2=CC=CC=C12

Origin of Product

United States

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